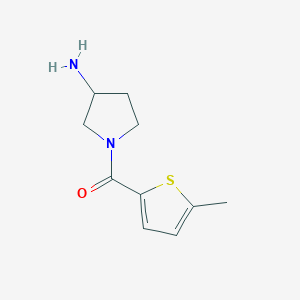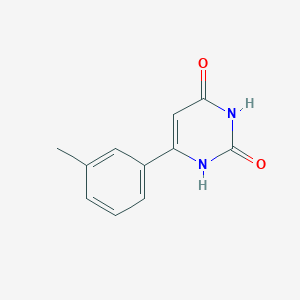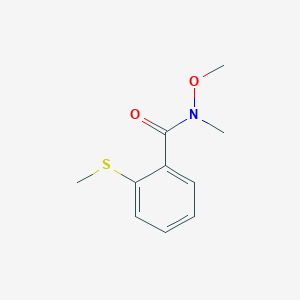
(E)-3-(3-(4-hydroxy-3-methylphenyl)-3-oxoprop-1-enyl)benzoic acid
Vue d'ensemble
Description
(E)-3-(3-(4-hydroxy-3-methylphenyl)-3-oxoprop-1-enyl)benzoic acid, also known as p-methoxyphenylacetic acid (PMPA), is an organic compound that is widely used in scientific research. PMPA is a phenylpropionic acid derivative and is found in various plants, including apples and oranges. PMPA is a versatile compound, with applications in various fields, including biochemistry, pharmacology, and chemistry. It has been used to study the structure and function of enzymes, hormones, and other biomolecules. PMPA has also been used in laboratory experiments to study the effects of various drugs on the body.
Applications De Recherche Scientifique
PMPA has been used extensively in scientific research due to its versatility. It has been used to study the structure and function of enzymes, hormones, and other biomolecules. It has also been used to study the effects of various drugs on the body. PMPA has been used in laboratory experiments to study the effects of various drugs on the cardiovascular system, the nervous system, and other physiological systems. In addition, PMPA has been used to study the effects of various drugs on the metabolism and distribution of drugs in the body.
Mécanisme D'action
PMPA works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are hormones that are involved in the regulation of inflammation, pain, and other physiological processes. By inhibiting the activity of COX, PMPA reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of PMPA are related to its mechanism of action. By inhibiting the activity of COX, PMPA reduces the production of prostaglandins and thus reduces inflammation and pain. In addition, PMPA has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have anti-cancer and anti-diabetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
PMPA has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. In addition, it is a versatile compound, with applications in various fields. On the other hand, PMPA is not a very stable compound and can be easily degraded by light and heat. Furthermore, its effects on the body can vary depending on the dosage and the individual.
Orientations Futures
There are several potential future directions for research on PMPA. One direction is to further explore its effects on the cardiovascular system, the nervous system, and other physiological systems. Another direction is to investigate the potential for PMPA to be used as a therapeutic agent for various diseases, such as cancer and diabetes. Additionally, further research could be done to explore the potential for PMPA to be used as a drug delivery system. Finally, further research could be done to explore the potential for PMPA to be used as an anti-inflammatory or analgesic agent.
Propriétés
IUPAC Name |
3-[(E)-3-(4-hydroxy-3-methylphenyl)-3-oxoprop-1-enyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-11-9-13(6-8-15(11)18)16(19)7-5-12-3-2-4-14(10-12)17(20)21/h2-10,18H,1H3,(H,20,21)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOXIQSIZLEEQQ-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C=CC2=CC(=CC=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)/C=C/C2=CC(=CC=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(4-hydroxy-3-methylphenyl)-3-oxoprop-1-enyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid](/img/structure/B1466081.png)







![5-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466097.png)
